molecular formula C7H12O3 B1528632 3-Cyclopropyl-3-hydroxybutanoic acid CAS No. 65531-33-1

3-Cyclopropyl-3-hydroxybutanoic acid

Cat. No.: B1528632
CAS No.: 65531-33-1
M. Wt: 144.17 g/mol
InChI Key: JJFXQJBFHPQYFY-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-hydroxybutanoic acid is an organic compound with the molecular formula C7H12O3 It is characterized by the presence of a cyclopropyl group attached to the third carbon of a butanoic acid chain, with a hydroxyl group on the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3-hydroxybutanoic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, followed by functional group transformations to introduce the hydroxyl and carboxylic acid groups. For example, the cyclopropanation of an alkene using a reagent such as diazomethane or a Simmons-Smith reagent can yield a cyclopropane intermediate. Subsequent oxidation and hydrolysis steps can then introduce the hydroxyl and carboxylic acid functionalities.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions followed by efficient purification processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Techniques such as distillation, crystallization, and chromatography are commonly employed in the purification stages.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3-hydroxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-cyclopropyl-3-oxobutanoic acid or 3-cyclopropyl-3-carboxybutanoic acid.

    Reduction: Formation of 3-cyclopropyl-3-hydroxybutanol or 3-cyclopropyl-3-aldehydo-butanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropyl-3-hydroxybutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxybutanoic acid: Similar structure but lacks the cyclopropyl group.

    3-Cyclopropylbutanoic acid: Similar structure but lacks the hydroxyl group.

    3-Hydroxy-3-methylbutanoic acid: Similar structure but has a methyl group instead of a cyclopropyl group.

Uniqueness

3-Cyclopropyl-3-hydroxybutanoic acid is unique due to the presence of both a cyclopropyl group and a hydroxyl group on the same carbon atom. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-cyclopropyl-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(10,4-6(8)9)5-2-3-5/h5,10H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFXQJBFHPQYFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C1CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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